2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide
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Overview
Description
2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro and fluoro groups, along with a piperidinyl-pyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Piperidinyl-Pyrimidinyl Moiety: This step involves the coupling of the benzamide core with 4-(piperidin-1-yl)pyrimidine-2-ylmethyl chloride using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The piperidinyl-pyrimidinyl moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: Shares a similar pyrimidine core but lacks the benzamide and piperidinyl moieties.
2-chloro-4-fluorobenzoic acid: Contains the benzamide core but lacks the pyrimidine and piperidinyl groups.
Uniqueness
2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide is unique due to its combination of chloro, fluoro, benzamide, and piperidinyl-pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-14-10-12(19)4-5-13(14)17(24)21-11-15-20-7-6-16(22-15)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOWBYPMMKGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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